molecular formula C21H24ClNO B4884575 1,1-diphenyl-5-pyrrolidin-1-ylpent-3-yn-1-ol;hydrochloride

1,1-diphenyl-5-pyrrolidin-1-ylpent-3-yn-1-ol;hydrochloride

Cat. No.: B4884575
M. Wt: 341.9 g/mol
InChI Key: ZGLKZBSZJZUDJE-UHFFFAOYSA-N
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Description

1,1-Diphenyl-5-pyrrolidin-1-ylpent-3-yn-1-ol;hydrochloride is a chemical compound with the molecular formula C21H23NO It is known for its unique structure, which includes a pyrrolidine ring and a pentyn-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-diphenyl-5-pyrrolidin-1-ylpent-3-yn-1-ol;hydrochloride typically involves the reaction of diphenylacetylene with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-5-pyrrolidin-1-ylpent-3-yn-1-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1,1-Diphenyl-5-pyrrolidin-1-ylpent-3-yn-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-diphenyl-5-pyrrolidin-1-ylpent-3-yn-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenyl-2-pyrrolidin-1-ylpent-3-yn-1-ol: Similar structure but with different functional groups.

    1,1-Diphenyl-3-pyrrolidin-1-ylpent-3-yn-1-ol: Another structural isomer with distinct properties.

Uniqueness

1,1-Diphenyl-5-pyrrolidin-1-ylpent-3-yn-1-ol;hydrochloride stands out due to its unique combination of a pyrrolidine ring and a pentyn-1-ol group. This structural feature imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,1-diphenyl-5-pyrrolidin-1-ylpent-3-yn-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO.ClH/c23-21(19-11-3-1-4-12-19,20-13-5-2-6-14-20)15-7-8-16-22-17-9-10-18-22;/h1-6,11-14,23H,9-10,15-18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLKZBSZJZUDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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